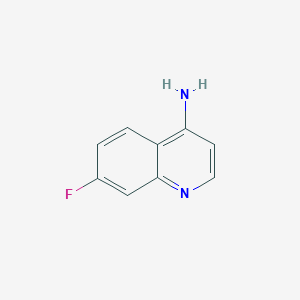

7-Fluoroquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Fluoroquinolones, including 7-Fluoroquinolin-4-amine, are synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps including cyclization, chlorination, and nucleophilic substitution . The total yield of the three steps was 51% .

Molecular Structure Analysis

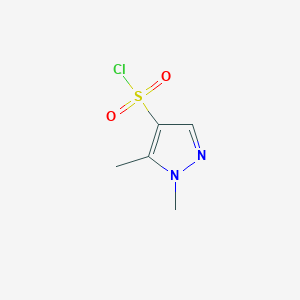

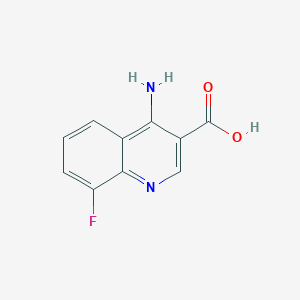

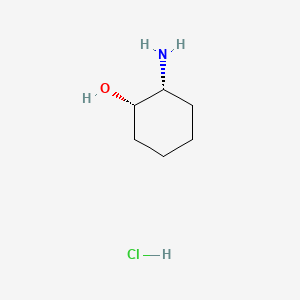

The molecular structure of 7-Fluoroquinolin-4-amine consists of a quinoline ring with a fluorine atom attached to the seventh position and an amino group attached to the fourth position. The molecular weight of the compound is 162.16 g/mol .

Chemical Reactions Analysis

Fluoroquinolones, including 7-Fluoroquinolin-4-amine, have been found to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They inhibit bacterial DNA-gyrase, blocking the biological behavior of tumor cells .

Physical And Chemical Properties Analysis

7-Fluoroquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2. The molecular weight of the compound is 162.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

7-Fluoroquinolin-4-amine: is a key precursor in the synthesis of fluoroquinolones, a class of antibacterial agents. These compounds are known for their ability to inhibit bacterial DNA gyrase, which is essential for DNA replication and cell division. The introduction of a fluorine atom at the 7-position of quinolin-4-amine enhances the penetration through cell membranes, improving the antibacterial activity against a wide spectrum of bacteria, including strains resistant to other antibacterials .

Antineoplastic Activity

Research has indicated that derivatives of 7-Fluoroquinolin-4-amine exhibit promising antineoplastic (anti-cancer) properties. Specifically, compounds with certain substituents have shown to be effective inhibitors of topoisomerase II in HeLa cells, a type of mammalian cancer cell. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells .

Wirkmechanismus

Target of Action

The primary targets of 7-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial enzymes involved in DNA synthesis, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial replication, making them ideal targets for antimicrobial drugs .

Mode of Action

7-Fluoroquinolin-4-amine interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of 7-Fluoroquinolin-4-amine affects the biochemical pathways involved in bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to cell death . The exact downstream effects of this disruption on other biochemical pathways remain unclear .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them suitable for the treatment of systemic infections . Fluoroquinolones also exhibit enhanced penetration ability through cell membranes .

Result of Action

The result of 7-Fluoroquinolin-4-amine’s action at the molecular and cellular level is the inhibition of bacterial replication, leading to cell death . This is achieved through the disruption of DNA synthesis, a critical process for bacterial growth and survival .

Action Environment

The action, efficacy, and stability of 7-Fluoroquinolin-4-amine can be influenced by various environmental factors. This suggests that they can be effective in a variety of environments against a wide range of bacterial strains .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-fluoroquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMOJNRHULDIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589051 |

Source

|

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinolin-4-amine | |

CAS RN |

948293-49-0 |

Source

|

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)